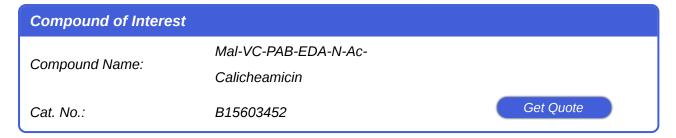




Application Notes: High-Throughput Quantification of Antibody-Drug Conjugate Internalization using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. A critical determinant of an ADC's efficacy is its ability to be internalized by the target cell upon binding to a cell surface antigen.[1] This internalization process, primarily through receptor-mediated endocytosis, allows for the trafficking of the ADC to intracellular compartments, typically lysosomes, where the cytotoxic payload is released.[2] Therefore, the quantitative assessment of ADC internalization is a crucial step in the discovery and development of novel ADC candidates.[3]

Flow cytometry offers a robust and high-throughput platform for quantifying ADC internalization. This application note provides a detailed protocol for assessing ADC internalization using a pH-sensitive fluorescent dye, along with methods for data analysis and presentation.

Principle of the Assay

This protocol utilizes a pH-sensitive fluorescent dye that is conjugated to the ADC. This dye exhibits minimal fluorescence at the neutral pH of the cell culture medium but becomes highly



fluorescent in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[4][5] As the ADC-dye conjugate is internalized and trafficked through the endo-lysosomal pathway, the fluorescence intensity of the cells increases. This increase in fluorescence, measured by flow cytometry, is directly proportional to the amount of internalized ADC.[3]

Experimental Protocol

This protocol outlines the steps for labeling an ADC with a pH-sensitive dye and subsequently using it to measure internalization in a target cell line by flow cytometry.

Materials

- · Target cells expressing the antigen of interest
- Complete cell culture medium
- ADC of interest
- pH-sensitive fluorescent dye with amine-reactive succinimidyl ester (or other appropriate chemistry for conjugation)
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography columns (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Flow cytometer
- 96-well round-bottom plates
- Isotype control antibody
- Live/dead stain (e.g., Propidium Iodide, 7-AAD)

Part 1: Labeling of ADC with pH-Sensitive Dye



- Reconstitute the pH-sensitive dye: Dissolve the amine-reactive pH-sensitive dye in anhydrous DMSO to a stock concentration of 10 mg/mL.
- Prepare the ADC: Exchange the buffer of the ADC solution to a carbonate/bicarbonate buffer (pH 8.5-9.0) using a desalting column. Adjust the ADC concentration to 1-5 mg/mL.
- Conjugation: Add the reconstituted dye to the ADC solution at a molar ratio of 5-10 moles of dye per mole of antibody. Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification: Remove the unconjugated dye by passing the labeling reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the appropriate wavelengths for the antibody (280 nm) and the dye.

Part 2: ADC Internalization Assay

- · Cell Preparation:
 - Culture target cells to 70-80% confluency.
 - Harvest the cells and wash them twice with ice-cold PBS containing 1% BSA (FACS buffer).
 - Resuspend the cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
- Incubation:
 - \circ Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.
 - \circ Add the pH-sensitive dye-labeled ADC to the cells at a final concentration of 1-10 μ g/mL. Include the following controls:
 - Unstained cells: Cells without any antibody.
 - Isotype control: Cells incubated with a labeled isotype control antibody that does not bind to the target antigen.



- 4°C control: Cells incubated with the labeled ADC at 4°C to inhibit active internalization.
- Incubate the plate at 37°C in a 5% CO2 incubator for various time points (e.g., 0, 1, 4, 8, 24 hours). For the 4°C control, keep the plate on ice or in a 4°C refrigerator.
- Washing and Staining:
 - After the incubation period, wash the cells twice with ice-cold FACS buffer to remove unbound antibody.
 - Resuspend the cells in 200 μL of FACS buffer.
 - Add a live/dead stain according to the manufacturer's instructions to exclude non-viable cells from the analysis.
- Flow Cytometry Analysis:
 - Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
 - Analyze the data using appropriate software. Gate on the live, single-cell population and measure the median fluorescence intensity (MFI) in the appropriate channel for the pHsensitive dye.

Data Presentation

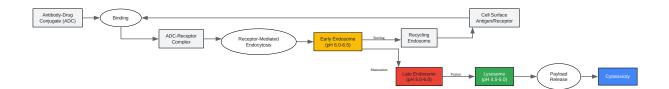
Quantitative data from ADC internalization studies should be summarized for clear comparison.



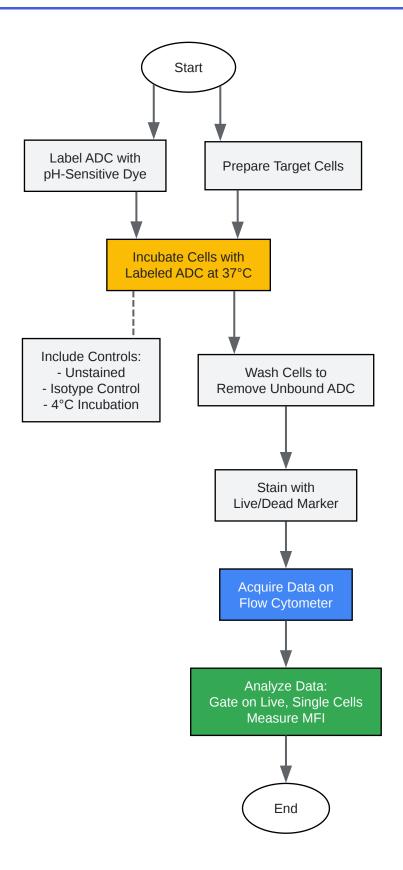
Parameter	Cell Line	Antibody/ ADC	Concentra tion (μg/mL)	Time Point (hours)	Median Fluoresce nce Intensity (MFI)	Internaliza tion Half- Life (hours)
Example 1	SK-BR-3	Trastuzum ab	10	24	50,000	24.36 ± 6.18[6]
Example 2	MDA-MB- 453	Trastuzum ab	10	24	35,000	6.02 ± 1.60[6]
Example 3	MCF-7	Trastuzum ab	10	24	15,000	3.89 ± 0.53[6]
Example 4	BT-474	TM-ADC	10-20	9	-	6-14[7]
Example 5	NCI-N87	TM-ADC	10-20	9	-	6-14[7]

Visualizations ADC Internalization and Trafficking Pathway









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- To cite this document: BenchChem. [Application Notes: High-Throughput Quantification of Antibody-Drug Conjugate Internalization using Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603452#flow-cytometry-protocol-for-adc-internalization-studies]

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